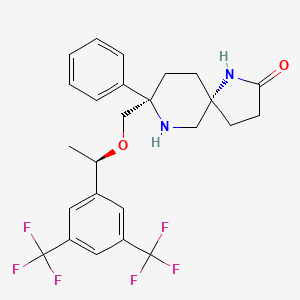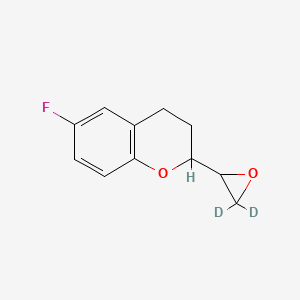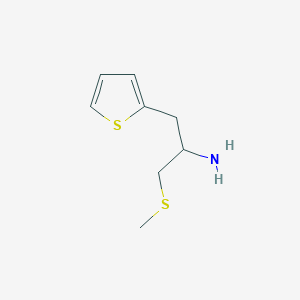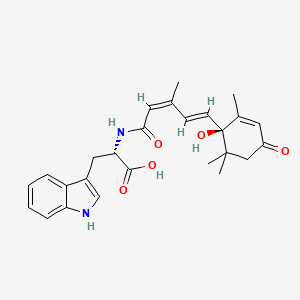
(2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate is a complex organic compound that combines elements of menthol, pyrimidine, and oxathiolane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate typically involves multi-step organic reactions. The starting materials may include L-menthol, pyrimidine derivatives, and oxathiolane precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality and purity, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the menthol or oxathiolane moieties.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the amino group on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a chiral auxiliary in asymmetric synthesis.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Medically, the compound could be investigated for its therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate
- (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxamide
Uniqueness
The uniqueness of (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate lies in its isotopic labeling with nitrogen-15 and carbon-13, which can be useful in NMR spectroscopy and other analytical techniques to study the compound’s behavior and interactions in detail.
Properties
Molecular Formula |
C18H27N3O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17?/m1/s1/i18+1,20+1,21+1 |
InChI Key |
QMYKWNYBSBURDT-IKQXDWBOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2O[C@@H](CS2)[15N]3C=CC(=[15N][13C]3=O)N)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


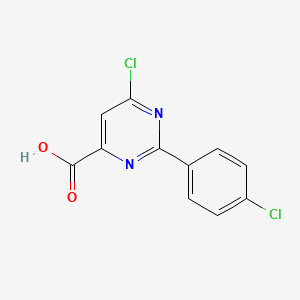
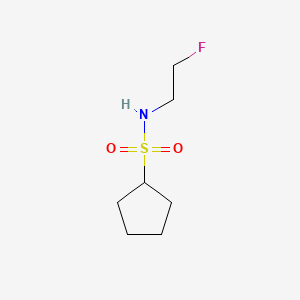


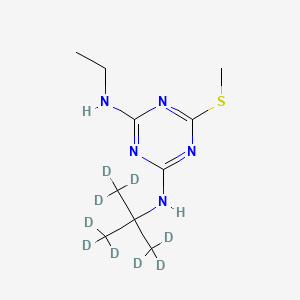
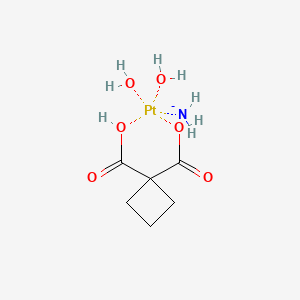
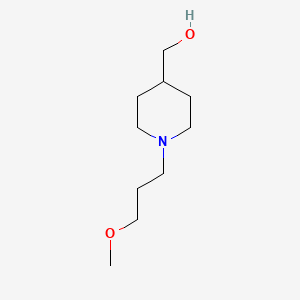
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
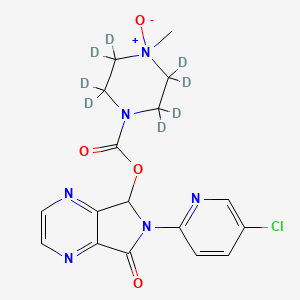
![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
